2-Methyl-4-(methylthio)benzoic acid
Overview
Description
2-Methyl-4-(methylthio)benzoic acid is an organic compound with the molecular formula C9H10O2S. It is a derivative of benzoic acid, where the benzene ring is substituted with a methyl group and a methylthio group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It has been found to interact with dna and prevent mutation induction inEscherichia coli K12 .
Mode of Action
The compound’s mode of action involves its interaction with DNA, preventing mutation induction in Escherichia coli K12
Result of Action
The administration of 4-(methylthio)benzoic acid, a similar compound, has been shown to reduce cisplatin nephrotoxicity in rats . This suggests that 2-Methyl-4-(methylthio)benzoic acid might have similar protective effects against drug-induced nephrotoxicity.
Biochemical Analysis
Biochemical Properties
2-Methyl-4-(methylthio)benzoic acid has been found to interact with various enzymes and proteins in biochemical reactions . For instance, it has been shown to reduce cisplatin nephrotoxicity in rats . This suggests that this compound may interact with enzymes involved in detoxification processes.
Cellular Effects
In terms of cellular effects, this compound has been shown to prevent in vitro DNA binding and mutation induction in Escherichia coli K12 . This indicates that the compound may influence cell function by interacting with DNA and potentially impacting gene expression.
Molecular Mechanism
Its ability to prevent DNA binding suggests that it may interact with biomolecules at the molecular level
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(methylthio)benzoic acid typically involves the introduction of the methylthio group to the benzoic acid structure. One common method involves the reaction of 4-methylthiobenzoic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(methylthio)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.
Substitution: Sodium hydride, dimethylformamide (DMF) as solvent.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-Methyl-4-(methylthio)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
4-(Methylthio)benzoic acid: Similar structure but lacks the methyl group on the benzene ring.
Methyl 4-(methylthio)benzoate: An ester derivative of 4-(methylthio)benzoic acid.
2-(Methylthio)benzoic acid: Similar structure but with the methylthio group in the ortho position.
Uniqueness
2-Methyl-4-(methylthio)benzoic acid is unique due to the presence of both a methyl group and a methylthio group on the benzene ring. This combination of substituents imparts distinct chemical and biological properties, making it valuable in various applications.
Properties
IUPAC Name |
2-methyl-4-methylsulfanylbenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-6-5-7(12-2)3-4-8(6)9(10)11/h3-5H,1-2H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZZOJYCFWHFOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SC)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.